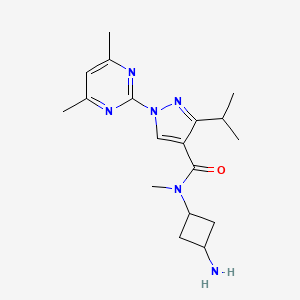![molecular formula C18H24N4 B7438813 N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is overexpressed in many types of cancer cells, where it helps to suppress the immune response and promote tumor growth. N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline works by binding to the adenosine A2A receptor and blocking its activity. This helps to stimulate an immune response against the cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can help to stimulate an immune response against cancer cells, prevent their growth and spread, and improve overall survival rates in animal models. It has also been shown to have potential applications in the treatment of other diseases, such as autoimmune disorders and chronic inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline is its specificity for the adenosine A2A receptor. This makes it a useful tool for studying the role of this receptor in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some experiments.
Future Directions
There are many potential future directions for the study of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline. One area of research is the development of more potent inhibitors of the adenosine A2A receptor, which could improve its effectiveness in the treatment of cancer and other diseases. Another area of research is the investigation of the role of the adenosine A2A receptor in other physiological processes, such as inflammation and pain. Finally, the potential applications of this compound in combination with other cancer therapies should be explored further.
Synthesis Methods
The synthesis of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline involves the reaction of 3-(1H-imidazol-2-yl)cyclobutanone with 3-bromoaniline to form the intermediate N-(3-bromo-4-(1H-imidazol-2-yl)cyclobutyl)aniline. This intermediate is then reacted with piperidine to form this compound.
Scientific Research Applications
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline has been shown to have potential therapeutic applications in the treatment of cancer. It works by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, this compound can help to stimulate an immune response against the cancer cells and prevent their growth and spread.
properties
IUPAC Name |
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-2-9-22(10-3-1)17-6-4-5-15(13-17)21-16-11-14(12-16)18-19-7-8-20-18/h4-8,13-14,16,21H,1-3,9-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZZYSAEOURMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)NC3CC(C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)

![4-[(3R)-3-[(6-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438741.png)
![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]sulfonyl]-1-methylcyclobutane-1-carboxamide](/img/structure/B7438743.png)
![1-[[1-(1-Methylimidazol-2-yl)piperidin-4-yl]carbamoyl]cyclohexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7438747.png)
![3-[[5-(Dimethylcarbamoyl)oxolan-2-yl]methylcarbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438752.png)
![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)